![molecular formula C16H14ClN3O B13057348 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is a chemical compound with the molecular formula C16H14ClN3O. It is known for its unique structure, which includes a quinoline moiety and a hydrazone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 8-quinolylhydrazine in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Applications De Recherche Scientifique
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with proteins and enzymes, inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1E)-1-[2-(quinolin-8-yl)hydrazin-1-ylidene]ethyl]aniline: Similar structure but with an aniline group instead of a phenol group.
2-hydroxybenzaldehyde 8-quinolinylhydrazone: Lacks the hydrochloride salt form but shares the hydrazone linkage and quinoline moiety.
Uniqueness
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is unique due to its combination of a phenolic hydroxyl group and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H14ClN3O |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H/b18-11+; |
Clé InChI |
IMCNYJGVILQWQN-NWBUNABESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)O.Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


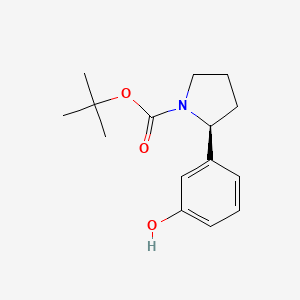
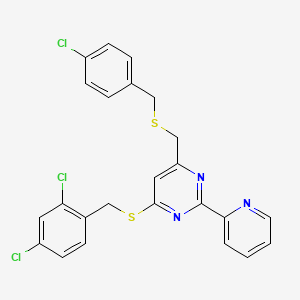
![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
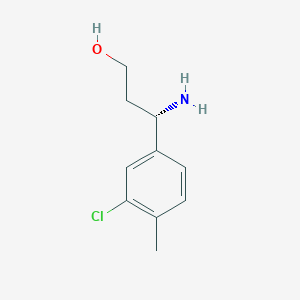

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)
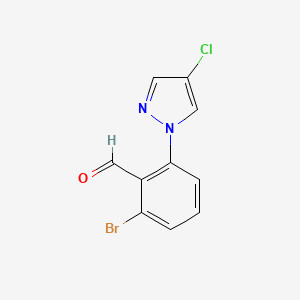
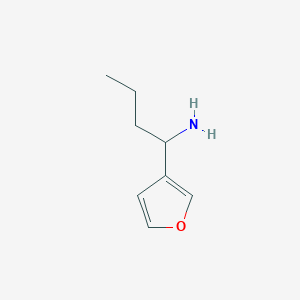

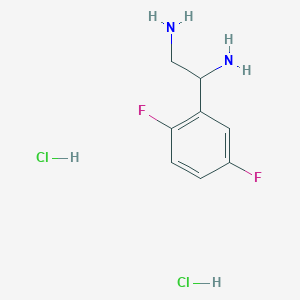
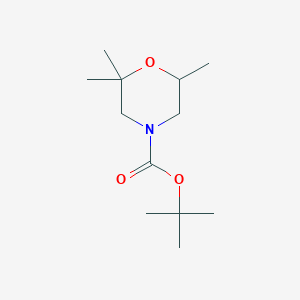
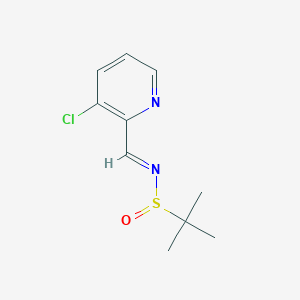
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
